molecular formula C10H5IN2O B8288382 4-(2-Iodo-1,3-oxazol-4-yl)benzonitrile

4-(2-Iodo-1,3-oxazol-4-yl)benzonitrile

Cat. No. B8288382
M. Wt: 296.06 g/mol
InChI Key: JNPXBGQUONFCGU-UHFFFAOYSA-N
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Patent
US07618990B2

Procedure details

4-(1,3-Oxazol-4-yl)benzonitrile (130 mg, 0.76 mmol), prepared in the previous step, was dissolved in tetrahydrofuran (10 mL) and cooled to −78° C. Sodium bis(trimethylsilyl)amide (1M solution in tetrahydrofuran) (0.84 mL, 0.84 mmol) was added dropwise and the mixture was stirred for 30 min. A solution of iodine (0.23 g, 0.91 mmol) in tetrahydrofuran (5 mL) was added dropwise and the mixture was stirred at −78° C. for 1 h. The mixture was poured into a 1:1 mixture of aqueous sodium bicarbonate and sodium sulfite and extracted with methylene chloride. The organics were combined, washed with water, brine, dried over anhydrous MgSO4, filtered and concentrated. Flash chromatography (10% acetone in hexane) afforded 4-(2-iodo-1,3-oxazol-4-yl)benzonitrile (154 mg, 69%) as a white solid. HRMS: calcd for C10H51N2O, 295.94466; found (EI, M+), 295.9436; Analytical HPLC: purity 99.3% at 274 nm, 8.9 min; 99.5% at 210-370 nm, 8.9 min; the Xterra® RP18 column, 3.5%, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammon. Form. Buff. pH=3.5/ACN+MeOH) for 10 min, hold 4 min.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[C:4]([C:6]2[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=2)[N:3]=[CH:2]1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[I:24]I.C(=O)(O)[O-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>O1CCCC1>[I:24][C:2]1[O:1][CH:5]=[C:4]([C:6]2[CH:7]=[CH:8][C:9]([C:10]#[N:11])=[CH:12][CH:13]=2)[N:3]=1 |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
O1C=NC(=C1)C1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0.84 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
0.23 g
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1OC=C(N1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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